molecular formula C15H19NO2 B2369549 N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide CAS No. 2305475-24-3

N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide

Cat. No.: B2369549
CAS No.: 2305475-24-3
M. Wt: 245.322
InChI Key: TUEPINGCFXQHCS-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide, also known as MPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPO is a derivative of the natural product curcumin, which is found in the turmeric plant.

Mechanism of Action

N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide exerts its anticancer effects by inhibiting the NF-κB pathway, which is involved in the regulation of cell survival, proliferation, and inflammation. This compound also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and the promotion of cancer cell invasion.
Biochemical and Physiological Effects
This compound has been shown to have antioxidant and anti-inflammatory properties. This compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, this compound has been shown to have anti-obesity effects by reducing adipogenesis and promoting lipolysis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide in lab experiments is its low toxicity. This compound has been shown to have a low cytotoxicity in cancer cells, which makes it a promising candidate for further studies. However, one limitation of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide. One direction is to investigate the potential use of this compound in combination with other anticancer agents to enhance its efficacy. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route. Furthermore, the use of this compound in other disease models, such as neurodegenerative diseases and metabolic disorders, should be explored.

Synthesis Methods

The synthesis of N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide involves the reaction of curcumin with oxanorbornene-5,6-dicarboxylic anhydride in the presence of triethylamine. The reaction yields this compound as a yellow solid with a melting point of 110-112°C. The purity of this compound can be determined using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(3-Methylphenyl)-N-(oxan-4-yl)prop-2-enamide has been studied for its potential applications in cancer research. Studies have shown that this compound exhibits anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells.

Properties

IUPAC Name

N-(3-methylphenyl)-N-(oxan-4-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-3-15(17)16(13-7-9-18-10-8-13)14-6-4-5-12(2)11-14/h3-6,11,13H,1,7-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEPINGCFXQHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2CCOCC2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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